Multi-Kinase Antiproliferative Activity of 4-Carboxamide Scaffold Derivatives vs. Single-Target Inhibitor Baselines
Derivatives built on the N-(2-aminoethyl)piperidine-4-carboxamide scaffold demonstrate simultaneous multi-kinase inhibition against VEGFR-2, ERK-2, and Abl-1—a target combination for which no prior inhibitor series existed [1]. The representative derivative compound 6b (synthesized from this scaffold via molecular docking-guided optimization) exhibited an IC₅₀ of 11.3 μM against human hepatocellular carcinoma HepG2 cells and an improved IC₅₀ of 4.5 μM against K562 chronic myeloid leukemia cells, the latter cell line characterized by constitutive hyperactivity of the VEGFR-2/ERK-2/Abl-1 signaling network [1]. In contrast, prior single-kinase VEGFR-2 or Abl-1 inhibitors clinically evaluated (e.g., sorafenib targeting VEGFR-2; imatinib targeting Abl-1) do not simultaneously address the ERK-2 bypass pathway implicated in drug resistance [1]. The cytotoxicity of compound 6b against normal hepatocyte lines QSG7701 and HL7702 was comparable to the positive control imatinib, with most derivatives showing less than 35% inhibition at 100 μM [1].
| Evidence Dimension | In vitro antiproliferative potency (IC₅₀) and multi-kinase target engagement breadth |
|---|---|
| Target Compound Data | Derivative 6b: IC₅₀ 11.3 μM (HepG2); IC₅₀ 4.5 μM (K562); simultaneous engagement of VEGFR-2, ERK-2, and Abl-1 demonstrated via molecular docking |
| Comparator Or Baseline | Single-kinase clinical inhibitors: sorafenib (VEGFR-2 multi-kinase inhibitor with no direct ERK-2 activity); imatinib (Abl-1 inhibitor); no approved compound simultaneously targets VEGFR-2, ERK-2, and Abl-1 |
| Quantified Difference | Compound 6b: 2.5-fold greater potency in K562 (4.5 μM) vs. HepG2 (11.3 μM), consistent with multi-kinase-dependent cell line; unique triple-kinase engagement profile not achieved by sorafenib or imatinib |
| Conditions | HepG2 human liver cancer cell line; K562 human chronic myeloid leukemia cell line; normal hepatocyte lines QSG7701 and HL7702 for cytotoxicity counterscreen; in vitro MTT or SRB antiproliferative assay (Bioorg Med Chem 2013) |
Why This Matters
Procurement of the 4-carboxamide scaffold enables derivation of the only published chemical series with experimentally validated simultaneous inhibition of VEGFR-2, ERK-2, and Abl-1—a target profile addressing kinase crosstalk and resistance mechanisms inaccessible to single-target or dual-target building blocks.
- [1] Jin F, Gao D, Wu Q, Liu F, Chen Y, Tan C, Jiang Y. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorg Med Chem. 2013 Sep 15;21(18):5694-706. doi: 10.1016/j.bmc.2013.07.026. PMID: 23932071. View Source
